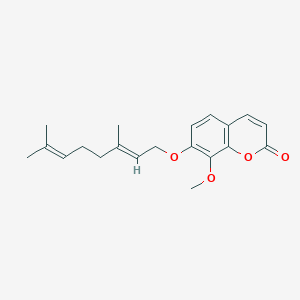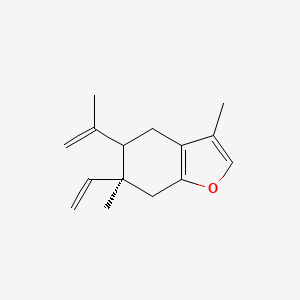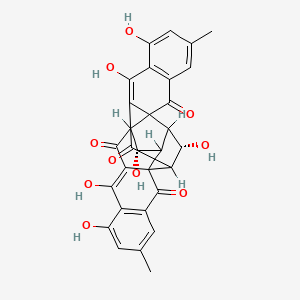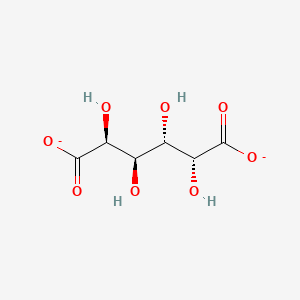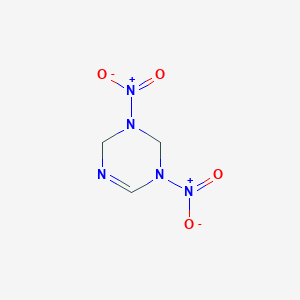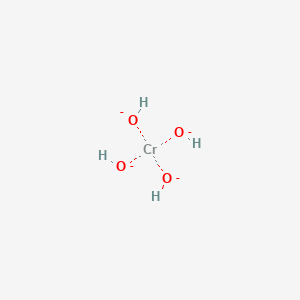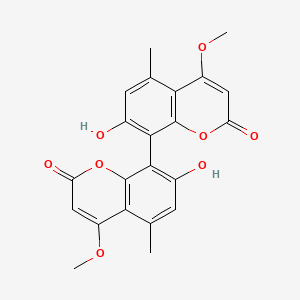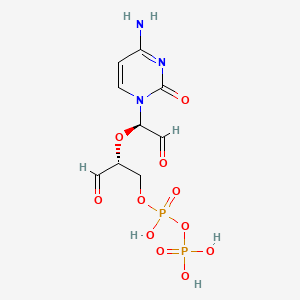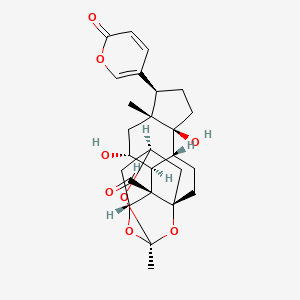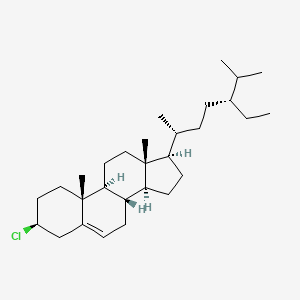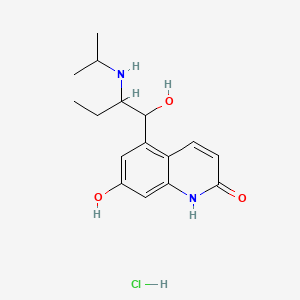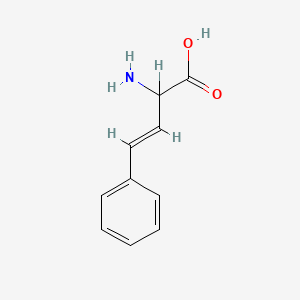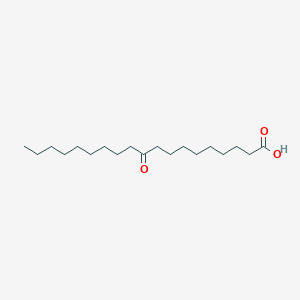
10-Oxononadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-oxo-nonadecanoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Immunomodulatory Activity : A study by Bergamo et al. (2014) explored the immunomodulatory and antioxidant activities of gut microbial metabolites, including 10-oxo-cis12-octadecenoic acid. This fatty acid derivative was found to reduce pro-inflammatory molecule release and improve antioxidant defenses, suggesting potential applications in immunomodulation and anti-inflammatory therapies (Bergamo et al., 2014).
Plant Biology : Rakwal et al. (2002) investigated octadecanoid pathway components, including 12-oxo-phytodieonic acid (OPDA), in rice seedling leaves. Their findings on the transient "burst" of OPDA and jasmonic acid upon wounding provide insights into plant self-defense mechanisms and stress responses (Rakwal et al., 2002).
Surface Chemistry : Research by Kunze et al. (2012) on the adsorption of nonadecanoic acid on TiO2 surfaces highlights its relevance in surface chemistry. They found that nonadecanoic acid forms disordered sub-monolayer surface coverage on TiO2, impacting material surface interactions (Kunze et al., 2012).
Bio-Based Materials : Salih et al. (2012) explored the use of oleic acid-based triester derivatives, including butyl 9-(decanoyloxy)-10-(behenoxy)octadecanoate, for biolubricant basestocks. This application of fatty acid derivatives in environmentally friendly materials signifies their potential in sustainable industrial applications (Salih et al., 2012).
Lipid Metabolism and Inflammation : A study by Contreras et al. (2019) on the role of oxidized linoleic acid metabolites in adipose tissue inflammation in dairy cows links compounds like 10-oxo-octadecadienoic acid to inflammatory responses, which can influence our understanding of metabolic diseases (Contreras et al., 2019).
Propriétés
Formule moléculaire |
C19H36O3 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
10-oxononadecanoic acid |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22/h2-17H2,1H3,(H,21,22) |
Clé InChI |
PEBIXVCZWGYSTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


